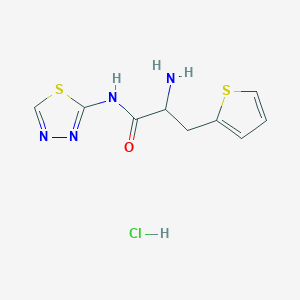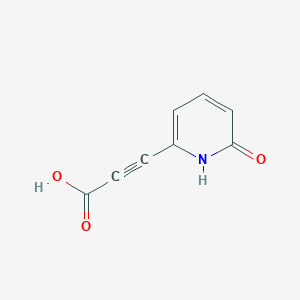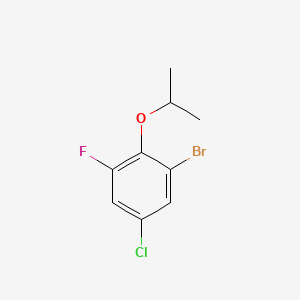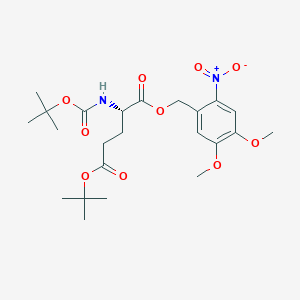
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate is a complex organic compound that features a combination of functional groups, including tert-butyl, dimethoxy, nitrobenzyl, and tert-butoxycarbonyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Protection of the Glutamate: The L-glutamate is first protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions at the amino and carboxyl groups.
Introduction of the Nitrobenzyl Group: The protected glutamate is then reacted with 4,5-dimethoxy-2-nitrobenzyl chloride under basic conditions to introduce the nitrobenzyl group.
Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo photolysis to release active intermediates, which can then interact with biological targets. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amino acid.
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonyl-L-glutamate: Similar in structure but lacks the nitrobenzyl and dimethoxy groups.
4,5-Dimethoxy-2-nitrobenzyl chloride: Contains the nitrobenzyl and dimethoxy groups but lacks the glutamate moiety.
tert-Butyl L-glutamate: Similar in structure but lacks the nitrobenzyl and dimethoxy groups.
Uniqueness
5-(tert-butyl) 1-(4,5-dimethoxy-2-nitrobenzyl) (tert-butoxycarbonyl)-L-glutamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in various fields. The presence of the nitrobenzyl group allows for photolytic activation, while the tert-butoxycarbonyl group provides protection during synthesis.
特性
分子式 |
C23H34N2O10 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
5-O-tert-butyl 1-O-[(4,5-dimethoxy-2-nitrophenyl)methyl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C23H34N2O10/c1-22(2,3)34-19(26)10-9-15(24-21(28)35-23(4,5)6)20(27)33-13-14-11-17(31-7)18(32-8)12-16(14)25(29)30/h11-12,15H,9-10,13H2,1-8H3,(H,24,28)/t15-/m0/s1 |
InChIキー |
BRGZXEKVHOYUEL-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
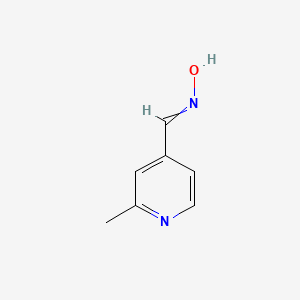
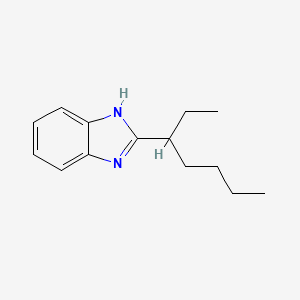
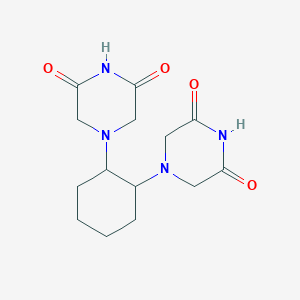
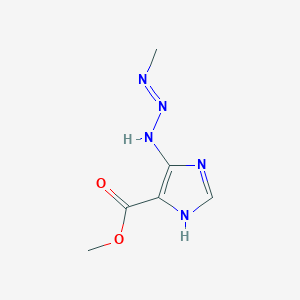
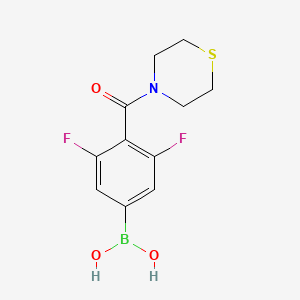
![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)

